molecular formula C23H16F3N3O2 B14881979 2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B14881979
M. Wt: 423.4 g/mol
InChI Key: SWUIIYITLHXRPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic compound that features a naphthalene ring, a pyridazine ring, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide involves multiple steps, including the formation of the naphthalene and pyridazine rings, followed by the introduction of the trifluoromethylphenyl group. The key steps in the synthesis include:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the naphthalene and pyridazine rings, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide involves its interaction with molecular targets and pathways. The compound’s effects are likely mediated through its binding to specific receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is unique due to the presence of the trifluoromethylphenyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C23H16F3N3O2

Molecular Weight

423.4 g/mol

IUPAC Name

2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C23H16F3N3O2/c24-23(25,26)16-8-10-17(11-9-16)27-21(30)14-29-22(31)13-12-20(28-29)19-7-3-5-15-4-1-2-6-18(15)19/h1-13H,14H2,(H,27,30)

InChI Key

SWUIIYITLHXRPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN(C(=O)C=C3)CC(=O)NC4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.